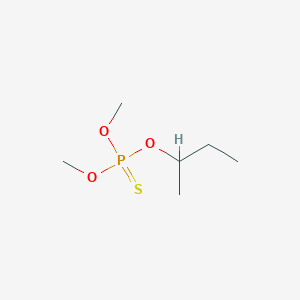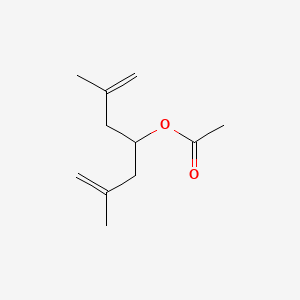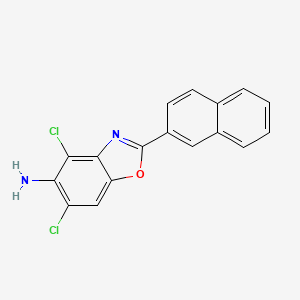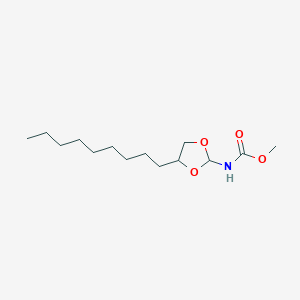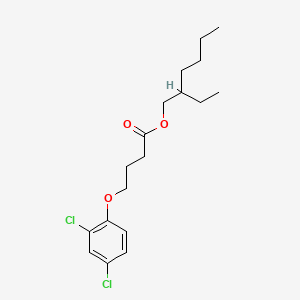
2-Ethylhexyl 4-(2,4-dichlorophenoxy)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylhexyl 4-(2,4-dichlorophenoxy)butyrate is an organic compound with the molecular formula C18H26Cl2O3. It is commonly used as a herbicide, specifically targeting broadleaf weeds. This compound is a member of the phenoxy herbicide family, which mimics the action of natural plant hormones to disrupt the growth of unwanted plants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl 4-(2,4-dichlorophenoxy)butyrate typically involves the esterification of 2,4-dichlorophenoxybutyric acid with 2-ethylhexanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction .
Industrial Production Methods
In industrial settings, the production of 2-Ethylhexyl 4-(2,4-dichlorophenoxy)butyrate follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
2-Ethylhexyl 4-(2,4-dichlorophenoxy)butyrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Substitution: The chlorine atoms in the phenoxy ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: 2,4-dichlorophenoxybutyric acid and 2-ethylhexanol.
Oxidation: Various oxidation products depending on the conditions.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
2-Ethylhexyl 4-(2,4-dichlorophenoxy)butyrate has several scientific research applications, including:
Agriculture: Used as a herbicide to control broadleaf weeds in crops such as cereals, pastures, and lawns.
Environmental Science: Studied for its environmental impact and degradation pathways in soil and water.
Toxicology: Research on its toxicity to non-target organisms, including aquatic life and beneficial insects.
Mechanism of Action
2-Ethylhexyl 4-(2,4-dichlorophenoxy)butyrate acts as a synthetic auxin, a type of plant hormone that regulates growth. It is absorbed by the leaves and translocated to the meristematic regions of the plant, where it induces uncontrolled cell division and growth, ultimately leading to the death of the plant . The molecular targets include auxin receptors and related signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used phenoxy herbicide with similar herbicidal properties.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): A related compound with a similar mode of action but different toxicity profile.
Uniqueness
2-Ethylhexyl 4-(2,4-dichlorophenoxy)butyrate is unique due to its specific ester structure, which affects its solubility, volatility, and environmental persistence compared to other phenoxy herbicides .
Properties
CAS No. |
7720-36-7 |
|---|---|
Molecular Formula |
C18H26Cl2O3 |
Molecular Weight |
361.3 g/mol |
IUPAC Name |
2-ethylhexyl 4-(2,4-dichlorophenoxy)butanoate |
InChI |
InChI=1S/C18H26Cl2O3/c1-3-5-7-14(4-2)13-23-18(21)8-6-11-22-17-10-9-15(19)12-16(17)20/h9-10,12,14H,3-8,11,13H2,1-2H3 |
InChI Key |
HHWWAFPHDKZSKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


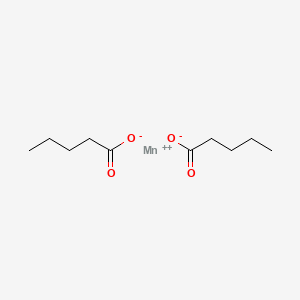
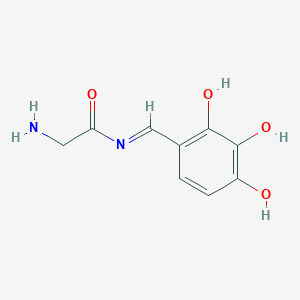
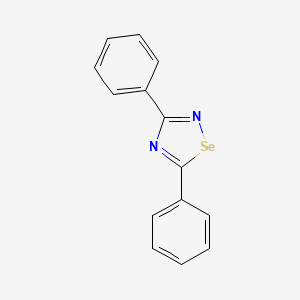
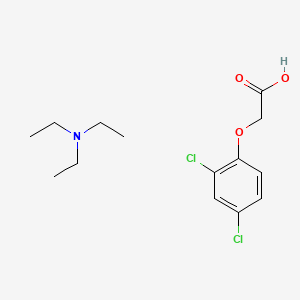
![Propane, 1,1'-[ethylidenebis(oxy)]bis[2,2-dinitro-](/img/structure/B13803690.png)
![1-(Pyridin-2-ylmethyl)-4-(1-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)piperazine](/img/structure/B13803694.png)
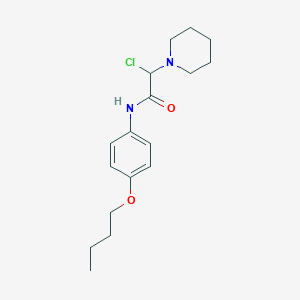
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-ethyl-6-methylphenyl)-](/img/structure/B13803710.png)
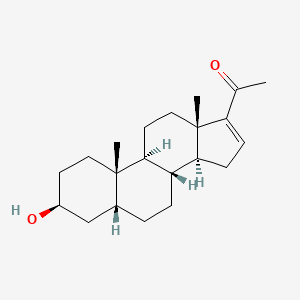
![1H-Indole-1-carboxylic acid, 2-borono-5-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-[[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]ethylamino]propoxy]-, 1-(1,1-dimethylethyl) ester](/img/structure/B13803722.png)
